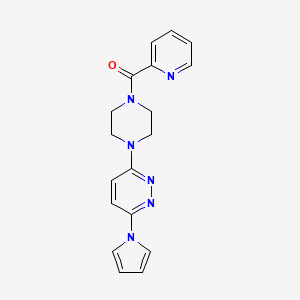

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound has been synthesized using various methods and has shown promising results in the treatment of several diseases.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its potential use in developing new treatments for tuberculosis, particularly in cases resistant to conventional drugs.

Biomedical Applications

The pyrazolo[3,4-b]pyridine moiety, which is part of the compound’s structure, is associated with various biomedical applications . These heterocyclic compounds have been described in numerous patents and publications, indicating a broad interest in their therapeutic potential .

Mutant Isocitrate Dehydrogenase-1 Inhibitors

Compounds structurally related to F6363-0573 have been synthesized and evaluated as inhibitors of mutant isocitrate dehydrogenase-1 (IDH1-R132H), which is implicated in several cancers . This highlights the compound’s potential role in cancer research, particularly in targeting metabolic pathways altered in cancer cells.

Antimicrobial Potential

Imidazole-containing derivatives of this compound have demonstrated antimicrobial potential . This suggests that F6363-0573 could serve as a backbone for developing new antimicrobial agents .

Organic Synthesis and Chemical Research

The compound has been used in organic synthesis and chemical research, indicating its utility as a building block in the synthesis of more complex molecules .

Cytotoxic Activity

Related compounds have been designed and synthesized to assess their cytotoxic activity against various cancer cell lines. This research could lead to the development of new chemotherapeutic agents .

High-Frequency, Switching Applications

While not directly related to F6363-0573, compounds with similar designations have been used in electrical engineering, specifically as film capacitors for high-frequency, switching applications . This indicates the versatility of such compounds in different fields of science and technology.

Material Science

Again, while not a direct application of F6363-0573, compounds with similar names have been used in material science , particularly in the design of laminates and surfaces . This suggests potential for the compound in various industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect pathways related to the survival and replication of this bacterium .

Result of Action

Similar compounds have shown significant anti-tubercular activity, indicating that they may inhibit the growth or survival of mycobacterium tuberculosis h37ra .

properties

IUPAC Name |

pyridin-2-yl-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c25-18(15-5-1-2-8-19-15)24-13-11-23(12-14-24)17-7-6-16(20-21-17)22-9-3-4-10-22/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIWXZILOWIFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)

![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)

![4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide](/img/structure/B2598077.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)

![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)

![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)